molecular formula C9H21ClN2O2 B1441130 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride CAS No. 1236262-47-7

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride

Cat. No.: B1441130
CAS No.: 1236262-47-7
M. Wt: 224.73 g/mol
InChI Key: NTOQSWOFPNWKTF-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2 and a molecular weight of 210.7 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a butanamide backbone. It is commonly used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-amino-3-methylbutanoic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride
  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride
  • 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3,5-dinitrobenzamide

Uniqueness

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-6(2)7(10)8(13)11-9(3,4)5-12;/h6-7,12H,5,10H2,1-4H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOQSWOFPNWKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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